molecular formula C5H11Cl2N3 B190298 Piperazine-2-carbonitrile dihydrochloride CAS No. 187589-35-1

Piperazine-2-carbonitrile dihydrochloride

Cat. No.: B190298
CAS No.: 187589-35-1
M. Wt: 184.06 g/mol
InChI Key: BYUCWQZNBFCREC-UHFFFAOYSA-N
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Description

Piperazine-2-carbonitrile dihydrochloride is a chemical compound with the molecular formula C5H11Cl2N3. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

Piperazine-2-carbonitrile dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to GABA receptors, influencing neurotransmission and potentially affecting neurological functions .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by activating the intrinsic mitochondrial signaling pathway . This involves the upregulation of apoptotic marker proteins such as cleaved caspase-3, cytochrome c, and Bax, leading to DNA fragmentation and nuclear condensation. Additionally, this compound can affect cellular metabolism by interacting with metabolic enzymes and altering metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit certain cytochrome P450 enzymes, affecting the metabolism of various substrates . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere and room temperature conditions . Its degradation products and long-term effects on cellular function need to be further investigated through in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inducing apoptosis in cancer cells or modulating neurotransmission . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. It is important to determine the threshold doses and monitor for any potential toxic effects in animal studies to ensure safe and effective use of the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and the metabolism of other compounds. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, depending on its chemical properties and interactions with cellular components . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing any adverse effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can interact with mitochondrial proteins and influence mitochondrial function . Additionally, its localization to other subcellular structures, such as the nucleus or endoplasmic reticulum, can affect its interactions with nuclear or ER-associated proteins and modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine-2-carbonitrile dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. This process involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Piperazine-2-carbonitrile dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Piperazine-2-carbonitrile dihydrochloride has numerous applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Piperazine derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to piperazine-2-carbonitrile dihydrochloride include other piperazine derivatives such as:

Uniqueness

This compound is unique due to its specific nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

piperazine-2-carbonitrile;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c6-3-5-4-7-1-2-8-5;;/h5,7-8H,1-2,4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUCWQZNBFCREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C#N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614311
Record name Piperazine-2-carbonitrile--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187589-35-1
Record name Piperazine-2-carbonitrile--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name piperazine-2-carbonitrile dihydrochloride
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Synthesis routes and methods

Procedure details

Into 300 ml of tetrahydrofuran was added 54.1 g (0.9 mole) of ethylenediamine and the mixture was heated to 30° C. To the mixture was added dropwise 52.5 g (0.6 mole) of 2-chloroacrylonitrile over a period of 2 hours with stirring and further stirring was continued for 6 hours. During stirring, the temperature was kept at about 30° C. The reaction mixture formed was cooled to 20° C. and precipitates formed were removed by filtration. After adding 35% hydrochloric acid to the filtrate formed to adjust pH of the mixture to 4, precipitates formed were collected by filtration. The precipitates were dissolved in 20% hydrochloric acid and the solution thus formed was added dropwise to tetrahydrofuran. Precipitates formed were collected by filtration and the solvent attaching the precipitates was removed under reduced pressure to provide 55.2 g (yield 50%) of 2-cyanopiperazine-di-hydrochloride. The analytical values of the product were as follows.
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
54.1 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

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